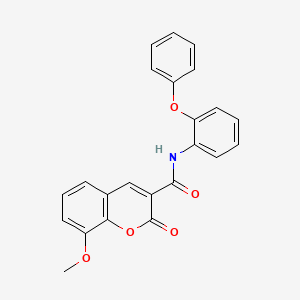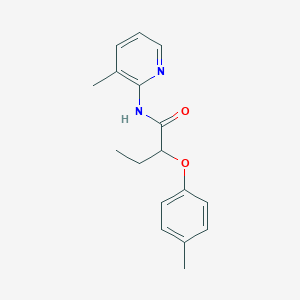![molecular formula C18H28N2O B4652878 N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide](/img/structure/B4652878.png)
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide
Vue d'ensemble
Description
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It has gained popularity in the research community due to its potential applications in the field of neuroscience.
Mécanisme D'action
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide acts as a dopamine reuptake inhibitor, increasing the concentration of dopamine in the brain. It also acts as a serotonin reuptake inhibitor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide has been shown to induce hyperactivity, hyperthermia, and anorexia in animal models. It has also been shown to increase locomotor activity and cause stereotypy in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide in lab experiments is its ability to induce dopamine release, which can be useful in studying the role of dopamine in neurological disorders. However, its psychoactive effects may limit its use in certain experiments.
Orientations Futures
Future research on N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide could focus on its potential therapeutic applications in neurological disorders, as well as its potential as a tool for studying the role of dopamine in the brain. Additionally, research could explore the development of safer and more effective synthetic cathinones for research purposes.
In conclusion, N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide is a synthetic cathinone that has gained attention in the research community due to its potential applications in the field of neuroscience. Its dopamine and serotonin reuptake inhibiting properties make it a useful tool for studying the mechanisms of action of other psychoactive substances. While its psychoactive effects may limit its use in certain experiments, future research could explore its therapeutic potential and the development of safer and more effective synthetic cathinones for research purposes.
Applications De Recherche Scientifique
N-[4-(4-methyl-1-piperidinyl)phenyl]hexanamide has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. It has also been used in research to understand the mechanisms of action of other psychoactive substances.
Propriétés
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-3-4-5-6-18(21)19-16-7-9-17(10-8-16)20-13-11-15(2)12-14-20/h7-10,15H,3-6,11-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTCAVMQLXRSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B4652812.png)

![methyl 4-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4652821.png)
![ethyl [3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4652827.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4652859.png)
![N-(2-bromophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4652866.png)
![3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4652875.png)
![ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4652877.png)

![5,7-bis(difluoromethyl)-N-[4-(1-pyrrolidinyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4652900.png)
![N-(3,4-dichlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4652901.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-phenylacetamide](/img/structure/B4652902.png)